(1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine
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Overview
Description
(1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C13H20N2O2 It is characterized by a pyrrolidine ring attached to a methanamine group and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
(1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of (1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
(1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine: Similar structure with a methoxypropyl group instead of a dimethoxyphenyl group.
(1,3-Dimethylpyrrolidin-3-yl)methanamine: Contains a dimethylpyrrolidine ring instead of a dimethoxyphenyl group.
(4-(Pyrrolidin-1-yl)phenyl)methanamine: Features a pyrrolidinylphenyl group instead of a dimethoxyphenyl group.
Uniqueness
(1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine is unique due to its combination of a pyrrolidine ring and a 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
[1-(3,4-dimethoxyphenyl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-4-3-11(7-13(12)17-2)15-6-5-10(8-14)9-15/h3-4,7,10H,5-6,8-9,14H2,1-2H3 |
InChI Key |
YHKQABZJFXVKQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCC(C2)CN)OC |
Origin of Product |
United States |
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